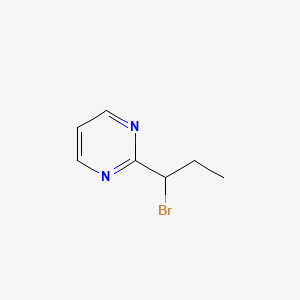

2-(1-Bromopropyl)pyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9BrN2 |

|---|---|

Molekulargewicht |

201.06 g/mol |

IUPAC-Name |

2-(1-bromopropyl)pyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2H2,1H3 |

InChI-Schlüssel |

AIBREZZVWUXRRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=NC=CC=N1)Br |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 2 1 Bromopropyl Pyrimidine and Its Analogues

De Novo Synthetic Routes to the Pyrimidine (B1678525) Core with Post-Functionalization

De novo synthesis refers to the construction of the pyrimidine ring from simpler, acyclic precursors. Once the core is formed, it can be functionalized to add the desired bromopropyl group.

The most traditional and widely used method for constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment (like an amidine, urea (B33335), or guanidine) with a three-carbon fragment, typically a 1,3-dielectrophile. elsevierpure.com This is often referred to as the "Principal Synthesis". nih.gov

A classic example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with an acetamidine (B91507) derivative can yield a substituted hydroxypyrimidine. nih.gov Another well-known multicomponent reaction is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. These foundational reactions create a substituted pyrimidine core that can be further modified. For example, a hydroxyl or other group at the 2-position can be chemically altered or replaced to allow for the eventual addition of the propyl side chain.

| Precursor 1 (N-C-N) | Precursor 2 (C-C-C) | Reaction Type | Resulting Core |

| Amidine | 1,3-Diketone | Pinner Synthesis | Substituted Pyrimidine |

| Urea | β-Ketoester, Aldehyde | Biginelli Reaction | Dihydropyrimidinone |

| Guanidine | Chalcone | Condensation | Aminopyrimidine |

| Thiourea | Ethyl Acetoacetate, Aldehyde | Condensation | Thioxopyrimidine nih.gov |

This table outlines common condensation strategies for forming the pyrimidine core.

Modern synthetic chemistry has expanded the repertoire of pyrimidine synthesis to include various catalyzed cyclization and cycloaddition reactions. These methods offer greater control and diversity in the accessible structures. mdpi.com

Common strategies are categorized by the number of atoms each precursor contributes to the final ring:

[3+3] Cycloadditions: This approach involves reacting a three-atom component with another three-atom component. For example, a Michael addition cyclocondensation between methyl arylpropiolates and an amidine can produce pyrimidones. mdpi.com

[4+2] Cycloadditions: These reactions, often catalyzed by copper, can involve the annulation of α,β-unsaturated ketoximes with activated nitriles. mdpi.com Inverse electron-demand Diels-Alder reactions of 1,2,3-triazines also fall into this category.

Multicomponent Cycloadditions: Advanced methods can combine more than two components in a single step. For instance, iridium-catalyzed [3+1+1+1] reactions can synthesize pyrimidines from amidines and three alcohol molecules. mdpi.com

A novel "deconstruction-reconstruction" strategy has also been developed. In this approach, an existing pyrimidine ring is activated and opened to form a linear iminoenamine intermediate. This intermediate can then be re-cyclized with a different N-C-N fragment (e.g., an amidine) to form a new, differently substituted pyrimidine, providing a powerful tool for diversification. researchgate.net

Functionalization Approaches for Bromopropyl Moiety Introduction

Once a pyrimidine ring is synthesized, the 2-(1-bromopropyl) moiety must be introduced. This is typically a two-step process: first, the installation of a propyl or propanoyl precursor at the 2-position, and second, the selective bromination at the alpha-carbon of that side chain.

A common method to introduce the alkyl chain is through the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a propyl Grignard reagent (propylmagnesium bromide) in a cross-coupling reaction. organic-chemistry.org Alternatively, an SNAr (nucleophilic aromatic substitution) approach using a 2-sulfonylpyrimidine with a propyl magnesium halide can also yield 2-propylpyrimidine (B1626694) efficiently. masterorganicchemistry.com

With the 2-propylpyrimidine precursor in hand, the bromine atom can be introduced directly onto the side chain. The target position is the alpha-carbon (C1 of the propyl group), which is analogous to a benzylic position due to its proximity to the aromatic pyrimidine ring.

The Wohl-Ziegler reaction is the standard method for this type of transformation. wikipedia.org It involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. youtube.com The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the alpha-position of the propyl group. This position is favored because the resulting carbon radical is stabilized by resonance with the pyrimidine ring. The carbon radical then reacts with a molecule of Br₂ (present in low concentration) or NBS to form the final 2-(1-bromopropyl)pyrimidine product and propagate the chain. wikipedia.orgorganic-chemistry.org

| Reagent | Initiator | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Heat (reflux in CCl₄) or UV light | Selective α-bromination of the propyl side chain |

This table summarizes the typical conditions for the direct bromination of 2-propylpyrimidine.

Indirect methods offer alternative pathways to the target compound. One strategy involves creating a precursor with a leaving group other than hydrogen at the desired position.

From an Alcohol Precursor : A 2-(1-hydroxypropyl)pyrimidine intermediate can be synthesized, for instance, by reacting 2-lithiopyrimidine with propanal. The resulting secondary alcohol can then be converted to the corresponding bromide. Standard reagents for this conversion include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). google.com

Halogen Exchange : It is also possible to perform a halogen exchange reaction. For example, a 2-(1-chloropropyl)pyrimidine could be converted to the bromo-analogue. More commonly, halogen exchange is used on the pyrimidine ring itself. A 2-chloropyrimidine can be converted to a 2-bromopyrimidine (B22483) by reacting it with hydrogen bromide in an acidic solvent, a process that can be applied to alkyl-substituted pyrimidines. nih.gov

Regioselectivity and Stereoselectivity Considerations in Synthesis

Achieving the correct constitutional and spatial arrangement of atoms is critical in synthesis.

Regioselectivity refers to the control of which position on the molecule reacts.

De Novo Synthesis : In building the pyrimidine ring, regioselectivity is determined by the substitution pattern of the acyclic precursors. Using an unsymmetrical 1,3-dicarbonyl compound, for example, can lead to a mixture of regioisomers unless the reaction conditions or substrates are carefully chosen.

Post-Functionalization : When functionalizing the pre-formed pyrimidine ring, regioselectivity is paramount. The pyrimidine ring is electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic attack. This allows for the regioselective introduction of the propyl group at the C2 position via reactions with Grignard reagents on 2-halo or 2-sulfonylpyrimidines. masterorganicchemistry.comnih.gov Subsequent bromination with NBS is highly regioselective for the alpha-position of the alkyl side chain due to the enhanced stability of the resulting radical intermediate. researchgate.net

Stereoselectivity is a crucial consideration as the C1 of the propyl group in this compound is a chiral center. The synthesis can result in a racemic mixture (equal amounts of both enantiomers) or be designed to favor one enantiomer.

Asymmetric Synthesis : To produce an enantiomerically enriched product, asymmetric methods must be employed. This can be achieved by:

Chiral Catalysis : Using a chiral catalyst during the introduction of the side chain. For example, rhodium-catalyzed asymmetric allylation has been used to create chiral side chains on pyrimidines, which could be adapted. nih.gov

Resolution : Synthesizing the racemic mixture and then separating the enantiomers, often by using a chiral resolving agent.

Chiral Precursors : Starting with an enantiomerically pure precursor. For instance, the asymmetric reduction of a 2-propanoylpyrimidine precursor using a chiral reducing agent would yield an enantiomerically enriched 2-(1-hydroxypropyl)pyrimidine, which could then be converted to the bromide with retention or inversion of stereochemistry, depending on the chosen method. Biocatalysis using enzymes like aldolases can also generate chiral intermediates with high stereoselectivity.

Control of Bromine Atom Placement

Achieving regioselectivity in the bromination of 2-propylpyrimidine is critical. The goal is to substitute a hydrogen atom exclusively at the C-1 position of the propyl group (the α-carbon), which is analogous to a benzylic position due to its proximity to the aromatic pyrimidine ring.

The most effective and widely used method for this type of selective halogenation is the Wohl-Ziegler reaction. wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. missouri.edumasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the 2-propylpyrimidine. This position is highly favored because the resulting carbon radical is stabilized by resonance with the electron-withdrawing pyrimidine ring, much like a benzylic radical. gla.ac.ukmasterorganicchemistry.com This radical then reacts with a molecule of NBS (or Br₂ generated in low concentration from NBS) to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

The use of NBS is key to the reaction's success as it provides a low, constant concentration of elemental bromine, which favors the radical substitution pathway over competitive electrophilic addition reactions. masterorganicchemistry.com This selectivity ensures that the bromine is placed almost exclusively at the activated α-position, leaving the rest of the alkyl chain and the pyrimidine ring untouched. masterorganicchemistry.com

Stereochemical Outcomes at the Propyl Chiral Center

The α-carbon of the propyl group in this compound is a stereocenter. The stereochemical outcome of the Wohl-Ziegler bromination is a direct consequence of the geometry of the radical intermediate formed during the propagation step.

The carbon radical intermediate is sp²-hybridized and possesses a planar or rapidly inverting trigonal geometry. masterorganicchemistry.com Consequently, the subsequent attack by the brominating species can occur with equal probability from either face of the planar intermediate. This lack of facial bias results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Achieving an enantioselective synthesis, where one enantiomer is produced in excess, is a significant challenge for standard radical brominations. Such a transformation would require specialized and advanced synthetic methods, such as the use of a chiral catalyst or auxiliary to control the direction of the bromine attack. While methods for the enantioselective synthesis of α-chiral heterocycles have been developed, they typically involve different strategies like asymmetric cross-coupling reactions rather than direct asymmetric radical halogenation of an unfunctionalized alkyl side chain. nih.govnih.gov Therefore, under standard laboratory conditions, the synthesis of this compound is expected to yield a racemic product.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the specific reagents and initiators used.

Solvent Effects and Temperature Dependence

The choice of solvent is crucial in radical bromination reactions with NBS. The ideal solvent should be inert to the radical conditions and should not participate in side reactions.

Solvent Selection: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to dissolve the reactants. wikipedia.orgmasterorganicchemistry.com However, due to its toxicity and environmental concerns, it has been largely replaced by other solvents. masterorganicchemistry.comresearchgate.net Alternative non-polar, aprotic solvents such as dichloromethane, chlorobenzene, and acetonitrile (B52724) have been used successfully in analogous benzylic brominations. gla.ac.ukresearchgate.net Acetonitrile, in particular, has been noted to sometimes improve the yield and reproducibility of the process. researchgate.net It is imperative that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of NBS and the formation of unwanted byproducts. missouri.edu Supercritical carbon dioxide has also been explored as an environmentally benign alternative to conventional organic solvents for these reactions. nih.gov

Temperature: The reaction temperature is typically dictated by the decomposition rate of the radical initiator. Most reactions are conducted at the reflux temperature of the chosen solvent to ensure a steady supply of radicals to sustain the chain reaction. wikipedia.org For instance, when using AIBN, temperatures between 70-90°C are common. If photo-initiation is used, the reaction can sometimes be performed at lower temperatures.

The interplay between solvent and temperature can significantly affect reaction outcomes, as shown in the table below, which summarizes typical conditions for benzylic-type brominations.

| Solvent | Initiator | Temperature (°C) | Typical Outcome |

| Carbon Tetrachloride (CCl₄) | AIBN / BPO | ~77 (Reflux) | High yield, classic conditions but toxic. |

| Acetonitrile (CH₃CN) | AIBN | ~82 (Reflux) | Good yield, improved reproducibility. researchgate.net |

| Dichloromethane (CH₂Cl₂) | UV Light | Room Temp - 40 | Milder conditions, good selectivity. gla.ac.uk |

| Supercritical CO₂ | AIBN | 80 - 100 | Environmentally friendly, high yield. nih.gov |

Catalyst and Reagent Selection for Enhanced Yield and Purity

The proper selection of reagents and initiators is fundamental to maximizing the yield and purity of this compound.

Brominating Reagent: N-Bromosuccinimide (NBS) is the superior reagent for this transformation. For optimal results, NBS should be purified by recrystallization before use. Impure NBS often has a yellow or brown tint due to the presence of molecular bromine, which can lead to non-selective, ionic reaction pathways and reduce the yield of the desired product. wikipedia.orgmissouri.edu

Initiator Selection: The choice of radical initiator can influence the reaction's efficiency and selectivity.

Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal initiators that decompose at a predictable rate upon heating. wikipedia.org

Photo-initiation: Using UV light (e.g., from a sun lamp or mercury lamp) provides an alternative method of initiation. Photochemical initiation can often be performed at lower temperatures and may offer improved selectivity, minimizing thermal degradation of reactants or products. gla.ac.uk One study demonstrated that photo-initiated bromination resulted in a significantly higher yield (80%) compared to a thermally-initiated reaction (47%) for a complex substrate. gla.ac.uk

To minimize side reactions and improve purity, additives can sometimes be employed. For example, a non-nucleophilic base like barium carbonate may be added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise catalyze undesired reactions. nih.gov

The following table compares different reagent and initiator systems for selective α-bromination.

| Brominating Agent | Initiator | Additive | Key Advantages |

| Recrystallized NBS | AIBN (Thermal) | None | Standard, reliable method. |

| Recrystallized NBS | UV Light (Photo) | None | Milder conditions, potentially higher selectivity. gla.ac.uk |

| Recrystallized NBS | AIBN (Thermal) | Barium Carbonate | Neutralizes acidic byproducts, improving purity. nih.gov |

Iii. Mechanistic Investigations and Reactivity Profiles of 2 1 Bromopropyl Pyrimidine

Nucleophilic Substitution Reactions on the Propyl Bromide Moiety

Nucleophilic substitution reactions of 2-(1-bromopropyl)pyrimidine involve the displacement of the bromide ion by a nucleophile. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, with the pathway being dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. For secondary alkyl halides like this compound, both mechanisms are possible and often compete.

A wide range of nucleophiles can be employed in the substitution reactions of this compound. The choice of nucleophile and reaction conditions will dictate the selectivity between S(_N)2 and E2 pathways. Strong, non-bulky nucleophiles tend to favor the S(_N)2 reaction.

Illustrative Scope of Nucleophiles and Expected Major Products:

| Nucleophile | Reagent Example | Expected Major Product | Predominant Mechanism |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-Hydroxypropyl)pyrimidine | S(_N)2/E2 |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-(1-Ethoxypropyl)pyrimidine | S(_N)2/E2 |

| Cyanide | Sodium Cyanide (NaCN) | 2-(1-Cyanopropyl)pyrimidine | S(_N)2 |

| Azide | Sodium Azide (NaN(_3)) | 2-(1-Azidopropyl)pyrimidine | S(_N)2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(1-(Phenylthio)propyl)pyrimidine | S(_N)2 |

| Amine | Ammonia (NH(_3)) | 2-(1-Aminopropyl)pyrimidine | S(_N)2 |

This table presents plausible outcomes based on general principles of reactivity for secondary alkyl halides.

Reaction selectivity is a critical consideration. Strong bases, especially sterically hindered ones, will favor elimination over substitution. For instance, using potassium tert-butoxide would likely lead to a higher yield of the elimination product. In contrast, good nucleophiles that are weak bases, such as iodide or azide ions, will predominantly yield substitution products.

The stereochemistry of nucleophilic substitution at the chiral center of this compound is mechanism-dependent.

For an S(_N)2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This backside attack leads to an inversion of the stereochemical configuration at the chiral center. organicchemistrydata.org For example, if the starting material is the (R)-enantiomer, the S(_N)2 product will be the (S)-enantiomer.

In contrast, an S(_N)1 reaction would proceed through a planar carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of enantiomers. google.com However, for a secondary benzylic-like halide, the S(_N)2 pathway is often competitive or favored, especially with good nucleophiles in polar aprotic solvents. stackexchange.com

Elimination Reactions Leading to Olefinic Pyrimidine (B1678525) Derivatives

Elimination reactions of this compound result in the formation of a double bond, yielding olefinic pyrimidine derivatives. These reactions are typically promoted by the use of a base and can proceed via E1 or E2 mechanisms.

The elimination of HBr from this compound can potentially form two different constitutional isomers: 2-(prop-1-en-1-yl)pyrimidine and 2-(prop-1-en-2-yl)pyrimidine, though the latter is structurally equivalent to 2-isopropenylpyrimidine. The regioselectivity of this reaction is governed by the stability of the resulting alkene, as predicted by Zaitsev's rule and Hofmann's rule . wikipedia.orgchemistrysteps.com

Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more stable, alkene. In this case, it would be 2-(prop-1-en-1-yl)pyrimidine. This is typically favored when using small, strong bases like sodium ethoxide. chemistrysteps.com

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when using a sterically bulky base, such as potassium tert-butoxide, which preferentially removes the more accessible proton from the terminal methyl group. chemistnotes.commasterorganicchemistry.com

Predicted Regioselectivity in Elimination Reactions:

| Base | Expected Major Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | 2-(Prop-1-en-1-yl)pyrimidine | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | 2-(Prop-2-en-1-yl)pyrimidine (Allylpyrimidine) | Hofmann |

This table illustrates the expected regiochemical outcomes based on established principles of elimination reactions.

For secondary alkyl halides, there is inherent competition between substitution (S(_N)2/S(_N)1) and elimination (E2/E1) reactions. wikipedia.orgpharmaguideline.comkyoto-u.ac.jp The outcome is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination. Strong, non-hindered bases can lead to a mixture of S(_N)2 and E2 products. Weak bases that are good nucleophiles favor S(_N)2 substitution. Weak bases and weak nucleophiles may lead to S(_N)1 and E1 products, especially with heating. wikipedia.orgkyoto-u.ac.jp

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and are entropically favored.

Solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring S(_N)1 and E1 pathways. Polar aprotic solvents are well-suited for S(_N)2 reactions.

Organometallic Transformations of this compound

The carbon-bromine bond in this compound allows for the formation of organometallic reagents. These transformations invert the polarity of the carbon atom, turning it from an electrophilic center into a nucleophilic one. libretexts.org

Common organometallic transformations include the formation of Grignard and organolithium reagents:

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) would likely produce the corresponding Grignard reagent, 2-(1-(magnesiobromo)propyl)pyrimidine. google.comalfredstate.eduresearchgate.netresearchgate.net this compound + Mg -> 2-(1-(Magnesiobromo)propyl)pyrimidine

Organolithium Reagent Formation: Reaction with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, or with lithium metal, could form the organolithium species, 2-(1-lithiopropyl)pyrimidine. wikipedia.orgnih.govsigmaaldrich.com

These newly formed organometallic reagents are powerful nucleophiles and can participate in a variety of subsequent reactions, such as:

Reaction with Carbonyl Compounds: Addition to aldehydes, ketones, or esters to form alcohols.

Cross-Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form new carbon-carbon bonds. researchgate.net

The formation and subsequent reactions of these organometallic derivatives significantly expand the synthetic utility of this compound.

Grignard and Organolithium Reagent Formation

The generation of Grignard or organolithium reagents from this compound presents significant challenges due to the nature of the C-Br bond. Situated at a position analogous to a benzylic halide, the bromine atom is susceptible to a variety of side reactions under the conditions typically employed for the formation of these organometallic species.

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) masterorganicchemistry.comchemguide.co.ukyoutube.com. Similarly, organolithium reagents are often synthesized by reacting an alkyl halide with lithium metal masterorganicchemistry.comsigmaaldrich.com. However, for substrates like this compound, the high reactivity of the starting material can lead to undesirable pathways. One major side reaction is Wurtz-type homocoupling, where the initially formed organometallic intermediate reacts with the starting halide, leading to dimerization reddit.comchemicalforums.com. The use of THF as a solvent, while beneficial for stabilizing some Grignard reagents, can sometimes exacerbate this issue google.com. For benzylic halides, which share reactivity patterns with this compound, the formation of Grignard reagents can be sluggish and may require activation of the magnesium surface with iodine or other reagents masterorganicchemistry.comsciencemadness.org. Even with these measures, the propensity for side reactions remains high.

The formation of an organolithium reagent from this compound would also be fraught with difficulties. Lithium-halogen exchange is a common method for preparing organolithiums, but it is a kinetically controlled process that often requires very low temperatures to suppress side reactions quizlet.com. Given the reactive nature of the C-Br bond in the target molecule, competing reactions such as elimination or attack on the pyrimidine ring by the highly basic organolithium species could be anticipated wikipedia.orglibretexts.org.

Due to these inherent challenges, the direct formation of stable Grignard or organolithium reagents from this compound is generally not a favored synthetic route. Alternative strategies, such as the use of less reactive organometallic species or different coupling methodologies, are often pursued to achieve functionalization at the propyl side chain.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule such as this compound, two primary sites of reactivity exist for these transformations: the pyrimidine ring and the propyl side chain.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds youtube.comillinois.edu. For instance, 2-chloropyrimidines can undergo Suzuki coupling with arylboronic acids to yield 2-arylpyrimidines mdpi.com. These reactions are typically catalyzed by a palladium(0) species and require a base to facilitate the transmetalation step.

The Sonogashira coupling provides a route to alkynylated heterocycles by reacting a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction has been successfully applied to halopyrimidines, allowing for the introduction of various alkyne moieties at the pyrimidine core.

Other notable palladium-catalyzed cross-coupling reactions applicable to halopyrimidines include the Negishi coupling (using organozinc reagents) researchgate.net, and the Kumada coupling (employing Grignard reagents) wikipedia.org. Cobalt catalysts have also been shown to be effective in the cross-coupling of chloropyridines with Grignard reagents, suggesting a potential application for analogous pyrimidine systems oup.com. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidine Rings

| Coupling Reaction | Halopyrimidine | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 2-Chloropyrimidine (B141910) | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenylpyrimidine |

| Sonogashira | 2-Iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | 2-(Phenylethynyl)pyrimidine |

| Negishi | 2-Bromopyrimidine (B22483) | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenylpyrimidine |

| Kumada | 2-Chloropyrimidine | Phenylmagnesium bromide | Pd(dppf)Cl₂ | 2-Phenylpyrimidine |

Cross-coupling reactions at the sp³-hybridized carbon of the propyl side chain in this compound are more challenging than those on an sp²-hybridized carbon of the pyrimidine ring. A significant competing pathway is β-hydride elimination from the organopalladium intermediate, which can lead to the formation of elimination products rather than the desired coupled product.

Despite these challenges, several cross-coupling methodologies have been developed for alkyl halides. The Kumada coupling , which utilizes Grignard reagents, has been successfully applied to secondary benzylic bromides, which are structurally analogous to this compound. The use of specific ligands, such as Xantphos, can help to suppress β-elimination and favor the desired cross-coupling product acs.orgacs.org. These reactions often proceed with inversion of stereochemistry at the carbon center.

The Negishi coupling , employing organozinc reagents, is another powerful tool for forming C(sp³)-C(sp²) bonds. Organozinc reagents are generally more tolerant of functional groups than Grignard reagents and can be prepared from alkyl halides chem-station.combath.ac.uk. Palladium catalysis is commonly used, although nickel-based systems have also been developed.

More recently, iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium- and nickel-based systems sgitolab.comacs.orgnih.gov. Iron catalysts have been shown to effectively couple primary and secondary alkyl halides with aryl Grignard reagents, often under mild conditions and with high yields mdpi.com. These reactions are thought to proceed through a different mechanism than the typical Pd(0)/Pd(II) catalytic cycle, potentially involving radical intermediates or different oxidation states of iron.

Table 2: Potential Cross-Coupling Reactions at the Propyl Side Chain of this compound

| Coupling Reaction | Potential Coupling Partner | Catalyst System | Potential Product |

| Kumada | Aryl Grignard Reagent | Pd/Xantphos | 2-(1-Arylpropyl)pyrimidine |

| Negishi | Aryl Zinc Halide | Pd/Phosphine (B1218219) Ligand | 2-(1-Arylpropyl)pyrimidine |

| Iron-catalyzed | Aryl Grignard Reagent | Fe(acac)₃ | 2-(1-Arylpropyl)pyrimidine |

Radical and Single-Electron Transfer (SET) Processes

In addition to organometallic reactions, this compound can also participate in reactions involving radical intermediates. These processes are typically initiated by the homolytic cleavage of the carbon-bromine bond or through single-electron transfer (SET) mechanisms.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon exposure to heat, light, or a radical initiator. This process generates a pyrimidinyl-substituted propyl radical and a bromine radical chemistrysteps.com. The energy required for this bond cleavage is known as the bond dissociation energy (BDE) libretexts.orgwikipedia.org. For benzylic bromides, which are structurally similar, the C-Br BDE is approximately 255 kJ/mol rsc.org. The stability of the resulting carbon-centered radical is a key factor in the facility of this process. The radical at the 1-position of the propyl chain is stabilized by resonance with the pyrimidine ring, which lowers the BDE and makes radical formation more favorable compared to a simple alkyl bromide.

Once formed, this radical can undergo a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or reaction with other radical species.

The radical generated from the homolytic cleavage of the C-Br bond in this compound can be a key intermediate in the synthesis of more complex heterocyclic structures through radical cyclization reactions. If the pyrimidine ring or another part of the molecule contains an appropriately positioned unsaturated group (such as an alkene or alkyne), the radical can add intramolecularly to form a new ring system organicreactions.orgnih.govresearchgate.net. These cyclization reactions are often highly regioselective, following Baldwin's rules, with 5-exo cyclizations being particularly favored.

Furthermore, the radical can be trapped by various radical acceptors to achieve functionalization of the propyl side chain. For example, in the presence of a suitable alkene, an intermolecular radical addition can occur, leading to the formation of a new carbon-carbon bond.

Single-electron transfer (SET) from a reductant to this compound can also initiate radical chemistry. In an SET process, an electron is transferred to the organic halide, forming a radical anion which then fragments to give a carbon-centered radical and a bromide anion. This method of radical generation can be advantageous as it often proceeds under milder conditions than thermal or photochemical homolysis.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry has emerged as an indispensable tool for dissecting the intricate mechanisms of chemical reactions involving heterocyclic compounds like this compound. By leveraging quantum chemical calculations, researchers can model reaction pathways, characterize transient species, and quantify energetic parameters that are often difficult or impossible to determine through experimental means alone. Methods such as Density Functional Theory (DFT) are frequently employed to provide a detailed, atomistic view of reaction coordinates, offering profound insights into the structural, energetic, and electronic characteristics of reactants, intermediates, transition states, and products science.org.genih.gov.

These computational approaches are particularly valuable for halogenated pyrimidines, where the position and nature of the halogen substituent significantly influence the molecule's reactivity nih.govnih.gov. For this compound, theoretical models can elucidate how the bromoalkyl group at the C2 position affects the electronic properties of the pyrimidine ring and dictates its behavior in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Elucidation of Transition States and Energy Barriers

A cornerstone of computational mechanistic studies is the ability to locate and characterize transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor that governs the reaction rate.

Quantum chemical calculations, often performed at levels of theory like ωB97X-D/6-31+G(d,p) with a solvent model, can map the potential energy surface of a reaction researchgate.netresearchgate.net. This allows for the precise determination of the geometries of transition states and their corresponding energy barriers. For instance, in a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-), DFT calculations could model the formation of the Meisenheimer intermediate and the subsequent departure of the bromide leaving group. Each step would be characterized by a distinct transition state and an associated energy barrier researchgate.net.

The identification of the highest energy barrier in the reaction sequence reveals the rate-determining step nih.gov. Computational studies on related pyrimidine systems have successfully calculated Gibbs free energy barriers for various mechanistic steps. For example, in the reaction of a pyrimidine with Tf₂O and aniline, the initial activation step was found to have a Gibbs free energy barrier (ΔG‡) of 12.6 kcal/mol, while the subsequent nucleophilic attack at the C6 position had a barrier of 15.1 kcal/mol researchgate.net. While specific data for this compound is not available, these values illustrate the type of quantitative insight that can be obtained.

| Reaction Step (Hypothetical) | Transition State | Calculated ΔG‡ (kcal/mol) |

| Nucleophilic attack at C2 | TS1 | 18.5 |

| Formation of Meisenheimer Intermediate | INT1 | -5.2 (relative energy) |

| Bromide departure | TS2 | 22.1 |

| Final Product Formation | P | -15.0 (relative energy) |

This interactive table presents hypothetical energy barrier data for a reaction involving this compound, illustrating typical values derived from DFT calculations for similar heterocyclic systems. The rate-determining step would be the one with the highest activation energy (TS2).

Prediction of Reactivity and Selectivity

These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key parameters include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap generally indicates higher reactivity .

Chemical Hardness (η): This measures resistance to change in electron distribution. Softer molecules (lower η) are typically more reactive.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons, indicating its strength as an electrophile.

By calculating these parameters for this compound, its reactivity can be compared quantitatively with other compounds. For example, studies on other pyrimidine derivatives have used these descriptors to explain their reactivity profiles .

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Pyrimidine | -7.15 | -0.25 | 6.90 | 3.45 | 2.98 |

| 2-Bromopyrimidine | -7.28 | -0.89 | 6.39 | 3.20 | 3.45 |

| This compound (Est.) | -7.35 | -1.05 | 6.30 | 3.15 | 3.71 |

This interactive table provides estimated conceptual DFT descriptors for this compound, benchmarked against pyrimidine and 2-bromopyrimidine. The decreasing energy gap and increasing electrophilicity index suggest enhanced reactivity due to the bromoalkyl substituent.

Furthermore, computational models are crucial for predicting selectivity, especially regioselectivity in molecules with multiple potential reaction sites wuxiapptec.comrsc.org. For a substituted pyrimidine, a nucleophile could potentially attack at the C4 or C6 positions in addition to the C2 position. By calculating the activation energy barriers for attack at each distinct site, the most favorable pathway can be identified. The site with the lowest energy barrier corresponds to the kinetically preferred product wuxiapptec.com. This approach allows for the rationalization of experimentally observed product distributions and the prediction of outcomes for new reactions.

Iv. Advanced Applications of 2 1 Bromopropyl Pyrimidine in Complex Chemical Synthesis

Utilization as a Versatile Building Block for Heterocyclic Systems

The inherent reactivity of the C-Br bond in the propyl side chain, coupled with the electronic properties of the pyrimidine (B1678525) ring, makes 2-(1-Bromopropyl)pyrimidine a promising candidate for the synthesis of a variety of heterocyclic compounds.

Fused pyrimidine systems are prevalent in pharmacologically active compounds and natural products. semanticscholar.orgdoaj.orgresearchgate.net The synthesis of these structures often involves the intramolecular cyclization of a pyrimidine derivative bearing a reactive side chain. In this context, this compound could serve as a key precursor. The general strategy would involve the nucleophilic substitution of the bromine atom by a suitably positioned nucleophile on the pyrimidine ring or an adjacent substituent, leading to the formation of a new fused ring.

For instance, if a nucleophilic group, such as an amino or hydroxyl group, is introduced at the 4-position of the pyrimidine ring, an intramolecular cyclization could be initiated. The reaction of a 4-amino-2-(1-bromopropyl)pyrimidine derivative with a base could lead to the formation of a dihydropyrrolopyrimidine ring system. The specific reaction conditions would be critical in directing the cyclization and avoiding competing intermolecular reactions.

| Reactant | Reagent/Condition | Product | Potential Fused System |

| 4-Amino-2-(1-bromopropyl)pyrimidine | Base (e.g., NaH, K2CO3) | Intramolecular cyclization | Dihydropyrrolo[2,3-d]pyrimidine |

| 4-Hydroxy-2-(1-bromopropyl)pyrimidine | Base (e.g., NaH, K2CO3) | Intramolecular cyclization | Dihydrofuro[2,3-d]pyrimidine |

This table represents a hypothetical reaction scheme based on the known reactivity of similar compounds, as specific literature for this compound in these reactions is not available.

The versatility of this approach could be expanded by varying the nature of the nucleophile and the reaction conditions to access a range of fused pyrimidine derivatives with different ring sizes and functionalities.

Spiro and bridged heterocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.govjsynthchem.comfrontiersin.org While specific examples involving this compound are not documented, its structure suggests potential pathways for the construction of such complex architectures.

The synthesis of spiro pyrimidines could potentially be achieved through a multi-step sequence. For example, the bromine atom of this compound could be displaced by a nucleophile that is part of a cyclic system, tethering the pyrimidine ring to another ring. Subsequent intramolecular reactions could then lead to the formation of a spirocyclic junction.

Similarly, the construction of bridged pyrimidine architectures could be envisioned through intramolecular cyclization reactions where the propyl chain acts as a bridge across the pyrimidine ring or between two different positions on the pyrimidine and an appended ring system. nih.gov The success of such synthetic strategies would heavily depend on the careful design of the precursor molecules and the precise control of reaction conditions to favor the desired intramolecular cyclization over other possible reaction pathways.

Precursor in the Development of Diverse Chemical Scaffolds

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of chemical scaffolds, extending beyond fused heterocyclic systems.

The 1-bromopropyl group serves as a versatile handle for introducing a three-carbon chain with a reactive site for further functionalization. This allows for the construction of more elaborate molecules through multi-step synthetic sequences. vapourtec.comlibretexts.org For example, the bromine can be displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups and build up molecular complexity.

A hypothetical synthetic pathway could involve the reaction of this compound with a complex nucleophile, followed by further transformations on either the pyrimidine ring or the newly introduced side chain. This iterative approach allows for the systematic construction of intricate molecular frameworks with precise control over their stereochemistry and functionality.

| Nucleophile | Product | Potential Application |

| Primary/Secondary Amine | 2-(1-Aminopropyl)pyrimidine derivative | Building block for bioactive molecules |

| Thiol | 2-(1-Thiopropyl)pyrimidine derivative | Precursor for sulfur-containing heterocycles |

| Malonate Ester | Diethyl 2-(2-pyrimidinyl)propylmalonate | Intermediate for further elaboration |

This table illustrates potential reactions based on the general reactivity of alkyl bromides.

The rational design of derivatives based on the this compound scaffold is a key strategy for achieving specific synthetic goals. nih.gov By carefully selecting the reaction partners and conditions, chemists can tailor the properties of the resulting molecules for various applications.

For instance, in the context of medicinal chemistry, the pyrimidine core is a well-known pharmacophore. The 1-bromopropyl side chain can be modified to introduce substituents that modulate the biological activity of the molecule. This could involve the introduction of groups that enhance binding to a biological target or improve the pharmacokinetic properties of the compound. The design process would be guided by computational modeling and structure-activity relationship (SAR) studies to optimize the desired properties.

Development of Novel Methodologies and Ligands Utilizing this compound

Beyond its use as a building block, this compound has the potential to be utilized in the development of new synthetic methods and as a scaffold for novel ligands.

The reactive C-Br bond could be exploited in transition-metal-catalyzed cross-coupling reactions. While typically applied to aryl or vinyl halides, certain conditions could facilitate the coupling of this secondary alkyl bromide with various partners, opening up new avenues for C-C and C-heteroatom bond formation.

Furthermore, the pyrimidine nitrogen atoms and the potential for functionalization on the side chain make derivatives of this compound attractive candidates for the synthesis of novel ligands for metal catalysis or coordination chemistry. ekb.egekb.egiaea.org For example, the introduction of a coordinating group on the propyl chain could lead to the formation of bidentate or tridentate ligands with unique steric and electronic properties. The development of such ligands could enable new catalytic transformations with high efficiency and selectivity.

Catalyst Development Precursors

While not a catalyst itself, this compound serves as a crucial primary building block for the synthesis of ligands that, upon coordination with a metal center, form highly active and selective catalysts. The development of modern catalysts often relies on the precise tuning of the electronic and steric environment around a metal ion, a task accomplished by the organic ligand.

The utility of the pyrimidine moiety in catalysis is well-documented, particularly in forming stable and effective palladium complexes. acs.orgacs.org For instance, pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated significant activity in C-H activation and Mizoroki-Heck reactions. acs.org The synthesis of such advanced ligands often begins with a functionalized pyrimidine.

In this context, this compound offers a reactive handle—the bromopropyl group—that can be used to anchor the pyrimidine scaffold to other coordinating groups or a larger molecular framework. This modular approach allows for the systematic modification of the ligand structure to optimize catalyst performance. The pyrimidine ring itself acts as an effective N-donor, while the second coordination site can be introduced via substitution of the bromine atom, leading to bidentate or pincer-type ligands that are crucial in many catalytic cycles. acs.orgacs.org

Table 1: Potential Catalyst Systems Derived from this compound Precursors

| Ligand Type | Potential Metal Center | Target Catalytic Reaction | Rationale for Precursor Use |

|---|---|---|---|

| Pyrimidine-Phosphine (P,N) | Palladium (Pd), Nickel (Ni) | Cross-coupling Reactions (e.g., Suzuki, Heck) | The bromopropyl group allows for reaction with a phosphine (B1218219) nucleophile to create a bidentate P,N ligand. |

| Pyrimidine-Amine (N,N) | Ruthenium (Ru), Iridium (Ir) | Asymmetric Hydrogenation, Transfer Hydrogenation | Nucleophilic substitution of bromide with an amine-containing moiety yields a classic N,N chelate. |

| Pyrimidine-NHC | Palladium (Pd), Gold (Au) | C-H Activation, Mizoroki-Heck Coupling acs.org | The precursor can be used to build a larger structure which is then converted into an NHC ligand. |

Ligand Design and Synthesis

The design of novel ligands is a cornerstone of innovation in organometallic chemistry and homogeneous catalysis. The molecular structure of this compound is ideally suited for this purpose, providing a pyrimidine core for metal coordination and a reactive site for synthetic elaboration.

The primary route for utilizing this compound in ligand synthesis involves the nucleophilic displacement of the bromide ion. This is a robust and high-yielding reaction with a wide variety of nucleophiles, enabling the creation of a diverse library of ligands from a single starting material.

Synthetic Pathways to Advanced Ligands:

Synthesis of Bidentate P,N Ligands: Reaction of this compound with lithium or potassium phosphides (R₂PLi or R₂PK) would lead to the formation of a pyrimidine-phosphine ligand. The resulting P,N ligands are highly sought after in palladium-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and promote key steps in the catalytic cycle.

Synthesis of Bidentate N,N Ligands: Amines, anilines, or other nitrogen heterocycles can readily displace the bromide to form flexible or rigid N,N-chelating ligands. frontiersin.org Such ligands are integral to catalysts used in oxidation, reduction, and polymerization reactions. The length of the propyl chain provides a specific bite angle that can influence the selectivity of the resulting metal complex.

Attachment to Solid Supports: The reactive C-Br bond can be used to covalently attach the pyrimidine moiety to a solid support, such as a polymer resin or silica. The resulting supported ligands can be used to create heterogeneous catalysts, which offer the advantage of easy separation and recycling.

Research on related pyrimidine-based structures has shown that the electronic properties of the ligand can be fine-tuned by introducing substituents on the pyrimidine ring. nih.gov While this compound itself is unsubstituted, it serves as a foundational scaffold upon which further modifications could be made in multi-step syntheses to achieve desired electronic or steric properties. The synthesis of pyrimidine-based metal ligands is a field of active research, with applications ranging from catalysis to materials science and medicinal chemistry. researchgate.netresearchgate.net

Table 2: Examples of Ligand Synthesis Reactions

| Reactant | Nucleophile | Resulting Ligand Class | Key Features |

|---|---|---|---|

| This compound | Diphenylphosphine (PPh₂⁻) | Pyrimidine-Phosphine (P,N) | Hemilabile ligand, useful in cross-coupling. |

| This compound | Pyridine | Pyridyl-Pyrimidine (N,N) | Forms a stable 6-membered chelate ring with a metal. |

| This compound | Imidazole | Imidazolyl-Pyrimidine (N,N) | Precursor for N-heterocyclic carbene (NHC) ligands. acs.orgacs.org |

The versatility demonstrated by these potential transformations underscores the importance of this compound as a key intermediate in the synthesis of bespoke ligands for advanced catalytic applications.

V. Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 2 1 Bromopropyl Pyrimidine Reactions and Products

High-Resolution Multi-Nuclear NMR Spectroscopy for Elucidating Complex Reaction Products and Stereochemistry

High-resolution multi-nuclear NMR spectroscopy is an indispensable tool for the structural analysis of 2-(1-Bromopropyl)pyrimidine and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netmdpi.com For this compound, ¹H NMR would allow for the identification of protons on the pyrimidine (B1678525) ring and the bromopropyl side chain, while ¹³C NMR would identify each unique carbon atom. However, for complex reaction products where structural ambiguity exists, advanced multi-dimensional NMR techniques are required. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrimidine C4-H/C6-H | ~8.7 (doublet) | ~157.5 | Equivalent protons in the starting material, chemical shift is influenced by the electronegative nitrogen atoms. |

| Pyrimidine C5-H | ~7.2 (triplet) | ~120.0 | Shows coupling to both H4 and H6. |

| Pyrimidine C2 | - | ~170.0 | Quaternary carbon attached to the bromopropyl group; typically has a higher chemical shift. |

| CH-Br (propyl chain) | ~4.8 (triplet) | ~55.0 | The proton is deshielded by the adjacent bromine atom and pyrimidine ring. |

| CH₂ (propyl chain) | ~2.1 (sextet) | ~30.0 | Shows coupling to both the CH-Br and CH₃ protons. |

| CH₃ (propyl chain) | ~1.1 (triplet) | ~11.0 | The terminal methyl group, typically appearing in the upfield region. |

Note: Values are estimates based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and elucidating the connectivity of atoms in complex molecules derived from this compound. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of a reaction product would reveal the proton network within the propyl chain (H-C(Br) coupled to H-CH₂ coupled to H-CH₃) and the connectivity of protons on the pyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For any derivative, an HSQC spectrum would definitively link each proton signal from the pyrimidine ring and side chain to its corresponding carbon atom. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting molecular fragments and identifying quaternary carbons. For instance, an HMBC spectrum could show a correlation between the C2 carbon of the pyrimidine ring and the protons on the first carbon of the propyl chain, confirming the point of attachment. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is essential for determining stereochemistry and conformation. researchgate.net For reaction products with new stereocenters, NOESY can reveal the relative orientation of substituents by observing through-space correlations. nih.govnih.gov

The propyl side chain of this compound introduces conformational flexibility due to rotation around the C-C single bonds. Dynamic NMR (DNMR) is a powerful technique used to study these dynamic processes, such as conformational exchange or rotation. ox.ac.uk By conducting NMR experiments at variable temperatures, it is possible to study these conformational changes. rsc.orgresearchgate.net

At high temperatures, if the rate of rotation is fast on the NMR timescale, the spectrum shows averaged signals for the atoms involved. researchgate.net As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the exchange can be "frozen out" at low temperatures, leading to separate signals for each distinct conformer. nih.gov Analyzing the changes in the NMR line shapes as a function of temperature allows for the calculation of the energy barriers (activation energy) associated with bond rotation. This information provides critical insight into the molecule's three-dimensional structure and dynamic behavior in solution. ox.ac.uk For example, DNMR could be used to study the rotational barrier around the bond connecting the pyrimidine ring to the propyl chain, providing data on the preferred spatial arrangement of the side chain relative to the ring. acs.org

Mass Spectrometry for Reaction Monitoring, Intermediate Identification, and Product Profiling

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of analytes. nih.gov In the context of this compound research, MS is used to confirm the mass of synthesized products, monitor the progress of a reaction by observing the disappearance of reactants and appearance of products, and to identify potential reaction intermediates.

Tandem mass spectrometry (MS/MS) is a multi-stage process where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. researchgate.net The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule.

For this compound, a key feature in its mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. uic.edu

MS/MS analysis would reveal characteristic fragmentation pathways. Common fragmentation would likely involve:

Loss of the bromine radical (•Br): Leading to a fragment ion at [M-79]⁺ or [M-81]⁺.

Cleavage of the propyl chain: Loss of an ethyl radical (•C₂H₅) or propene (C₃H₆) via rearrangement.

Fragmentation of the pyrimidine ring: Resulting in smaller, characteristic ions. nih.govnih.gov

By studying the fragmentation patterns of reaction products, researchers can deduce how the parent molecule was modified. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. While standard MS might identify a molecular ion at m/z 214 for C₇H₉⁷⁹BrN₂, other combinations of atoms could theoretically result in a similar nominal mass. HRMS can distinguish between these possibilities. For example, it could measure the mass of the C₇H₉⁷⁹BrN₂ ion not as 214, but as 213.9983, confirming the exact elemental formula and ruling out other potential structures. nih.gov This is an essential step for the definitive characterization of novel compounds.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Expected m/z (Monoisotopic) | Notes |

| [M(⁷⁹Br)]⁺ (Molecular Ion) | 214.0 | The molecular ion containing the ⁷⁹Br isotope. |

| [M(⁸¹Br)]⁺ (Molecular Ion Isotope) | 216.0 | The molecular ion containing the ⁸¹Br isotope. The relative intensity of this peak compared to the m/z 214 peak should be approximately 98%, creating a characteristic 1:1 isotopic pattern. nih.gov |

| [M-HBr]⁺ | 134.1 | Loss of hydrogen bromide from the molecular ion. |

| [M-Br]⁺ | 135.1 | Result of the cleavage of the C-Br bond, a common fragmentation pathway for bromoalkanes. |

| [C₄H₃N₂-CH-CH₂CH₃]⁺ (Pyrimidine-CH⁺) | 107.1 | Cleavage of the bond between the first and second carbons of the propyl chain. |

| [C₄H₄N₂]⁺ (Pyrimidine ring) | 80.0 | Represents the pyrimidine ring fragment after loss of the entire bromopropyl side chain. |

Note: m/z values are rounded to one decimal place for simplicity. Fragmentation patterns can be complex and vary with ionization method and energy.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis and analysis of this compound and its derivatives, chromatography is essential for isolating the desired product from unreacted starting materials, reagents, and byproducts, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is common, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By developing a suitable gradient or isocratic method (adjusting the solvent composition over time or keeping it constant), a complex reaction mixture can be separated into its individual components. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is particularly useful for separating highly polar compounds that may have poor retention in reversed-phase systems. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic method used primarily for monitoring the progress of a reaction. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of products over time.

The purity of a synthesized sample of this compound or its derivatives is typically assessed using HPLC coupled with a UV detector. The resulting chromatogram shows peaks corresponding to each compound, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity.

Table 3: Comparison of Chromatographic Techniques for Pyrimidine Derivatives

| Technique | Principle | Primary Application in Research | Advantages | Limitations |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity; nonpolar stationary phase, polar mobile phase. | Purity assessment, quantitative analysis, preparative separation of moderately polar compounds. | High resolution, high sensitivity, reproducible, widely applicable. researchgate.net | May provide poor retention for very polar compounds. |

| Hydrophilic Interaction LC (HILIC) | Separation based on hydrophilicity; polar stationary phase, nonpolar mobile phase. | Separation of highly polar pyrimidine derivatives, nucleosides, or metabolites. youtube.com | Excellent retention for polar analytes, compatible with mass spectrometry. | Can have longer equilibration times, sensitive to water content in the mobile phase. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent (e.g., silica) based on polarity. | Rapid reaction monitoring, preliminary purity check, screening for optimal solvent systems. | Fast, inexpensive, simple equipment, multiple samples can be run simultaneously. | Lower resolution and sensitivity compared to HPLC, not suitable for quantification. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile and thermally stable pyrimidine derivatives. | Very high resolution for volatile compounds. | Compound must be volatile and thermally stable, which may require derivatization. |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the brominated carbon in this compound means it exists as a pair of enantiomers. Quantifying the relative amounts of these enantiomers in a sample, known as enantiomeric excess (ee), is critical in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose heraldopenaccess.usuma.es.

The principle of chiral HPLC involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification chiralpedia.com. The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers.

A variety of CSPs are available, with selections often based on the functional groups present in the analyte. For pyrimidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) and Pirkle-type or "brush-type" CSPs have demonstrated effectiveness nih.gov. Detection is typically achieved using standard HPLC detectors such as UV-Vis, as both enantiomers exhibit the same UV absorbance. More specialized chiroptical detectors, like Circular Dichroism (CD) detectors, can also be employed to provide additional information and confirm the elution order of the enantiomers heraldopenaccess.usnih.gov.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of a Pyrimidine Derivative This table presents a hypothetical but representative set of conditions.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |

Preparative Chromatography for Reaction Product Isolation

Following a chemical synthesis involving this compound, the desired product must be separated from unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the standard technique for this isolation and purification on a larger scale than analytical chromatography semanticscholar.org. The goal is not just to identify and quantify but to collect purified fractions of the target compound manufacturingchemist.com.

Both Medium-Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are powerful tools for this purpose nih.gov. Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to handle greater quantities of material manufacturingchemist.com. The choice of stationary phase (e.g., normal-phase silica gel or reversed-phase C18) and mobile phase is first optimized at the analytical scale to achieve good separation, and then the method is scaled up.

During a preparative run, the column effluent is monitored by a detector (typically UV), and a fraction collector is used to automatically collect the separated compounds as they elute. This allows for the isolation of the target product with high purity, which can then be used for subsequent reaction steps or detailed structural analysis manufacturingchemist.com.

Table 2: Example Preparative HPLC Conditions for Purification of a 2-Substituted Pyrimidine Product This table presents a hypothetical but representative set of conditions for method scale-up.

| Parameter | Value |

|---|---|

| Column | C18 Silica Gel |

| Dimensions | 250 mm x 21.2 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 254 nm |

| Loading | ~100 mg of crude reaction mixture dissolved in a minimal amount of solvent |

X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry

The method requires a single crystal of high quality. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined mdpi.com.

To establish the absolute configuration, anomalous dispersion effects are utilized. When the crystal contains atoms that scatter X-rays anomalously (often heavier atoms like bromine), the diffraction pattern becomes sensitive to the absolute arrangement of atoms soton.ac.uk. The analysis of this effect, often quantified by the Flack parameter, allows for the unambiguous assignment of the correct enantiomeric form soton.ac.uk. A Flack parameter close to zero for a given stereochemical model confirms its correctness.

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative Crystal Structure This table provides an example of the data obtained from a single-crystal XRD experiment. Data is not for the subject compound but is representative of a pyrimidine derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₇F₃N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c iucr.org |

| Unit Cell Dimensions | a = 8.12 Å, b = 15.45 Å, c = 9.88 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1195 ų |

| Z (Molecules per unit cell) | 4 |

| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Absolute Structure Parameter (Flack) | 0.02(3) |

Vi. Future Perspectives and Emerging Research Directions for 2 1 Bromopropyl Pyrimidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of synthesizing 2-(1-Bromopropyl)pyrimidine and related compounds is intrinsically linked to the principles of green chemistry. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. The development of sustainable protocols is a key area of future research, aiming to minimize environmental impact while improving efficiency.

Key strategies in this area include:

Use of Greener Solvents: A shift away from volatile organic compounds towards water, ethanol, or ionic liquids is anticipated. researchgate.net Water has been successfully used as a solvent for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, offering an environmentally benign and efficient medium. researchgate.net

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful techniques to reduce reaction times and energy consumption. eurekalert.org These methods often lead to higher yields and purer products compared to conventional heating. eurekalert.org

Catalyst-Free and Solvent-Free Reactions: Research is increasingly focused on developing reactions that proceed without the need for a catalyst or solvent, reducing both cost and environmental footprint. nih.gov For example, the iodination of pyrimidines has been achieved under solvent-free conditions using mechanical grinding. nih.govchemai.io

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that utilizes renewable feedstocks. cam.ac.ukrjptonline.org

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Aqueous Medium Reactions | Utilizing water as the reaction solvent. | Reduces use of hazardous organic solvents, simplifies workup. researchgate.net |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, and enhanced product purity. eurekalert.org |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote chemical reactions. | Improved reaction rates and yields under milder conditions. eurekalert.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using grinding or melting techniques. | Minimizes solvent waste and can lead to cleaner reactions. nih.govnih.govchemai.io |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. | Increases efficiency, reduces waste, and allows for rapid generation of diverse derivatives. researchgate.netcam.ac.ukrjptonline.org |

Exploration of Novel Catalytic Systems for C-Br Activation and Functionalization

The carbon-bromine (C-Br) bond in this compound is a key site for molecular diversification. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to activate this bond and introduce a wide array of functional groups. While direct C-H functionalization has gained significant attention, the C-Br bond offers a reliable and predictable handle for cross-coupling reactions.

Emerging trends in this area include:

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are well-established but continue to evolve. mdpi.com The development of new phosphine (B1218219) ligands and pre-catalysts is expected to improve reaction efficiency, broaden the substrate scope, and allow for reactions under milder conditions.

Copper and Nickel Catalysis: Copper and nickel catalysts are emerging as more abundant and cost-effective alternatives to palladium for C-Br functionalization. cam.ac.uk Copper-catalyzed cyanation of bromopyrimidines has been demonstrated as an effective transformation. cam.ac.uk

Photoredox Catalysis: The use of visible light to drive catalytic cycles is a rapidly growing field. Photoredox catalysis can enable novel transformations of the C-Br bond under exceptionally mild conditions, often at room temperature.

Dual Catalysis: Combining two different catalytic cycles in one pot can lead to novel and efficient transformations. For instance, a combination of a transition metal catalyst with an organocatalyst could enable new reaction pathways for the functionalization of this compound.

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium-based catalysts | Suzuki, Sonogashira, Buchwald-Hartwig | Arylation, alkynylation, amination at the C-Br position. mdpi.com |

| Copper-based catalysts | Cyanation, amination | Introduction of nitrile and amino groups as a cost-effective alternative. cam.ac.uk |

| Nickel-based catalysts | Cross-coupling | Functionalization with various nucleophiles, offering different reactivity profiles. |

| Photoredox catalysts | Radical-mediated transformations | Access to novel reaction pathways under mild, light-driven conditions. |

Integration with Continuous Flow and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its subsequent derivatization are well-suited for these modern technologies.

Key benefits and future directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The small reaction volumes inherent to flow systems minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.

Increased Efficiency and Yield: The superior heat and mass transfer in flow reactors often leads to faster reactions, higher conversions, and improved yields compared to batch processes. cam.ac.uk

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward than scaling up batch reactions.

Automated Synthesis and High-Throughput Screening: Integrating flow reactors with automated liquid handlers and purification systems enables the rapid synthesis and screening of libraries of this compound derivatives. This high-throughput approach can accelerate the discovery of new compounds with desired properties. For example, automated high-temperature and high-pressure flow reactors have been used for the rapid synthesis of fused pyrimidinone derivatives. researchgate.net

Application in Chemo- and Biocatalytic Transformations

The synergy between chemical and biological catalysis is opening new avenues for the synthesis and functionalization of complex molecules like this compound.

Chemo-enzymatic Synthesis: This approach combines the strengths of both chemical and enzymatic catalysts in a single synthetic route. For instance, a chemical step could be used to synthesize the core this compound structure, followed by an enzymatic step for a highly selective downstream modification. A chemo-enzymatic protocol has been developed for the synthesis of mutual derivatives of nucleosides and pyrimidines. mdpi.com

Biocatalytic Halogenation and Dehalogenation: The use of enzymes, particularly flavin-dependent halogenases, offers a green and highly regioselective method for the introduction of halogen atoms onto aromatic rings. nih.govrjptonline.org While this is more relevant for the synthesis of halogenated precursors, dehalogenases could potentially be used to selectively remove the bromine atom from this compound under mild, aqueous conditions.